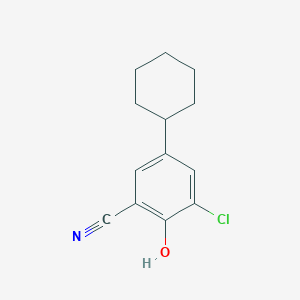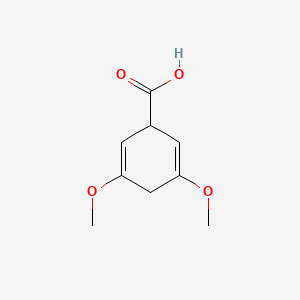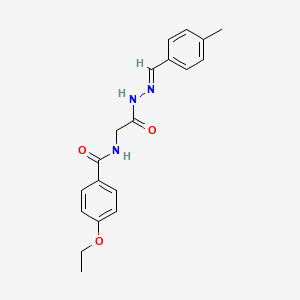
1,1-Dihexylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dihexylhydrazine is an organic compound with the chemical formula C12H28N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Métodos De Preparación
The synthesis of 1,1-Dihexylhydrazine typically involves the reaction of hexylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 C6H13NH2 + N2H4 → C12H28N2 + 2 NH3} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control.
Análisis De Reacciones Químicas
1,1-Dihexylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydrazine group in this compound can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1-Dihexylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Research into the biological activity of hydrazines includes studies on their potential as therapeutic agents.
Medicine: Hydrazine derivatives are investigated for their potential use in pharmaceuticals, including as anticancer agents.
Industry: In industrial applications, this compound can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1,1-Dihexylhydrazine exerts its effects involves interactions with various molecular targets. The nitrogen-nitrogen bond in hydrazines is reactive, allowing the compound to participate in redox reactions and form stable complexes with metals. These interactions can influence biological pathways and chemical processes.
Comparación Con Compuestos Similares
1,1-Dihexylhydrazine can be compared with other hydrazines such as 1,1-Diphenylhydrazine and 1,1-Dimethylhydrazine. While all these compounds share the hydrazine functional group, their chemical properties and applications differ due to variations in their alkyl or aryl substituents. For example:
1,1-Diphenylhydrazine: Known for its stability and use in organic synthesis.
1,1-Dimethylhydrazine: Notable for its use as a rocket propellant.
The unique structure of this compound, with its long alkyl chains, imparts distinct physical and chemical properties that make it suitable for specific applications.
Propiedades
Número CAS |
20240-69-1 |
|---|---|
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
1,1-dihexylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-11-14(13)12-10-8-6-4-2/h3-13H2,1-2H3 |
Clave InChI |
HYRPLOVLRXZKMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009655.png)
![(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009665.png)
![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-](/img/structure/B12009691.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)

